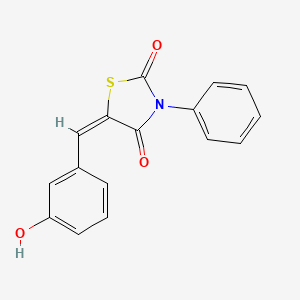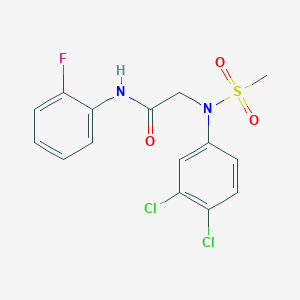![molecular formula C15H12ClNO2 B4896961 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4896961.png)
3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one, also known as CHPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits various biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The exact mechanism of action of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one is not fully understood. However, it is believed that this compound exerts its biological activity by modulating various signaling pathways. This compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been reported to modulate the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. This compound has also been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
实验室实验的优点和局限性
3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. It exhibits various biological activities, making it a promising candidate for drug development. However, there are also some limitations to its use. This compound is not very water-soluble, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its biological activity.
未来方向
There are several future directions for the research on 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one. One potential direction is to further investigate its mechanism of action. Understanding how this compound exerts its biological activity can help in the design of more effective drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This can help in the development of a dosage regimen for its use in humans. Additionally, it would be interesting to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, the synthesis of analogs of this compound can be explored to improve its biological activity and pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a promising compound that exhibits various biochemical and physiological effects. Its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities make it a potential candidate for drug development. The synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of more effective drugs for the treatment of various diseases.
合成方法
The synthesis of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one involves the condensation of 5-chloro-2-hydroxyaniline and chalcone in the presence of a base. This reaction results in the formation of this compound with a yield of 85-90%. The purity of the synthesized product can be confirmed by various analytical techniques such as NMR, IR, and Mass Spectrometry.
科学研究应用
3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential use in the treatment of various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. In addition, it has been reported to exhibit anti-viral activity against the herpes simplex virus.
属性
IUPAC Name |
(E)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-6-7-15(19)13(10-12)17-9-8-14(18)11-4-2-1-3-5-11/h1-10,17,19H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYLZRUMMNMJLW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-furoyl)-4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B4896884.png)
![methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4896886.png)
![3-chloro-5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896896.png)

![1,1'-[(3-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4896911.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)
![5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B4896916.png)

![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)


![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
